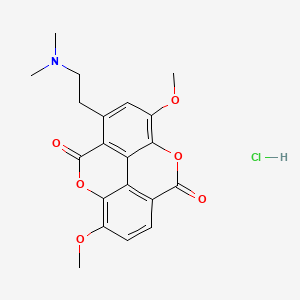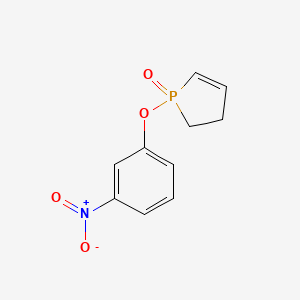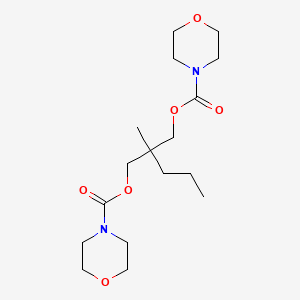
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial processes. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-propanediol backbone.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with N,N-oxydiethylene carbamate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation and crystallization to remove any impurities.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for drugs with specific therapeutic properties.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) involves its interaction with specific molecular targets. The carbamate groups in the compound can form covalent bonds with enzymes or receptors, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
Neopentyl glycol: Another compound with a similar backbone but different substituents.
Uniqueness
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
25648-79-7 |
|---|---|
分子式 |
C17H30N2O6 |
分子量 |
358.4 g/mol |
IUPAC名 |
[2-methyl-2-(morpholine-4-carbonyloxymethyl)pentyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C17H30N2O6/c1-3-4-17(2,13-24-15(20)18-5-9-22-10-6-18)14-25-16(21)19-7-11-23-12-8-19/h3-14H2,1-2H3 |
InChIキー |
DORJTLCHLYFCTG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(COC(=O)N1CCOCC1)COC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
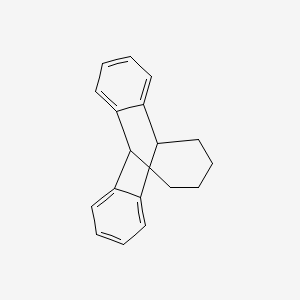
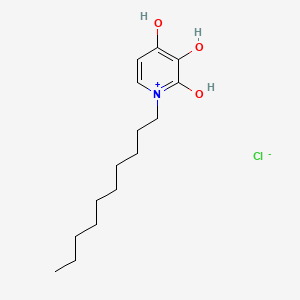
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)
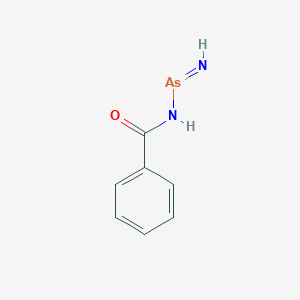

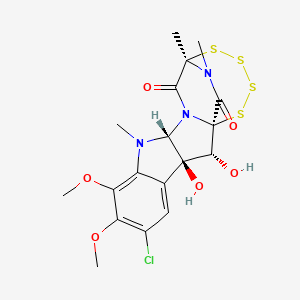

![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
